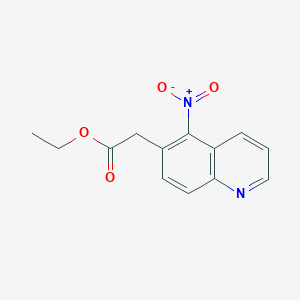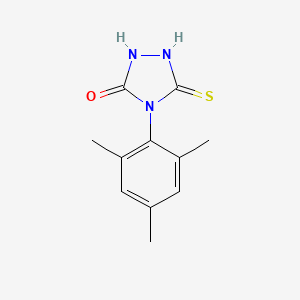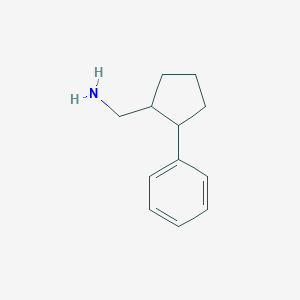
2-((2-methylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((2-methylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole” is a complex organic molecule. It seems to contain an imidazole ring, which is a five-membered planar ring, which includes two nitrogen atoms that makes it a key component of many important biological molecules .
Molecular Structure Analysis
The molecular structure of a compound like “2-((2-methylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole” would likely be complex due to the presence of multiple functional groups and a heterocyclic ring .
Chemical Reactions Analysis
The chemical reactions involving “2-((2-methylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole” would depend on the specific conditions and reagents used . The presence of various functional groups in the molecule could allow it to undergo a wide range of reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-((2-methylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole” would depend on its specific structure .
Applications De Recherche Scientifique
Anticancer Drug Discovery
The 2-aminothiazole scaffold, which is structurally similar to the compound , has shown promise in medicinal chemistry, particularly in anticancer drug discovery. It forms the core of several clinically used anticancer drugs like dasatinib and alpelisib. Derivatives of this scaffold have demonstrated potent inhibitory activity against various human cancer cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancers .
Antimicrobial Activity
Compounds with a thiazole moiety have been documented to possess significant antimicrobial properties. This includes activity against a broad spectrum of pathogenic bacteria and fungi, which is crucial in the development of new antibiotics to combat resistant strains .
Antiviral Agents
Thiazole derivatives are also known to exhibit antiviral activities. They have been explored for their potential to inhibit the replication of various viruses, which is vital for the development of treatments for viral infections .
Anti-inflammatory Agents
The anti-inflammatory properties of thiazole compounds make them candidates for the treatment of chronic inflammatory diseases. They can potentially be used to develop drugs that reduce inflammation without the side effects associated with current medications .
Anticonvulsant Properties
Thiazole derivatives have been studied for their anticonvulsant effects, which could lead to the development of new treatments for seizure disorders. Their ability to modulate neuronal excitability is key to this application .
Antidiabetic and Antihypertensive Effects
The compound’s framework has been associated with antidiabetic and antihypertensive activities. This suggests potential applications in managing diabetes and high blood pressure by influencing metabolic pathways and vascular functions .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[(2-methylphenyl)methylsulfanyl]-1-(4-methylphenyl)sulfonyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S2/c1-14-7-9-17(10-8-14)24(21,22)20-12-11-19-18(20)23-13-16-6-4-3-5-15(16)2/h3-10H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUMGSNHYUXVDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[[4-(Trifluoromethyl)phenyl]methylamino]-3-[3-(trifluoromethyl)pyrazol-1-yl]propan-2-ol](/img/structure/B2981364.png)
![5-[(3,4-Dichlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2-oxazole](/img/structure/B2981365.png)
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2981366.png)
![[4-[(E)-[[2-(1-methylbenzimidazol-2-yl)acetyl]hydrazinylidene]methyl]phenyl] 3-nitrobenzoate](/img/structure/B2981367.png)
![N-(3,5-dimethylphenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2981370.png)
![ethyl 2-(3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2981371.png)

![Benzyl-[4-(4-bromo-phenyl)-thiazol-2-yl]-amine](/img/structure/B2981373.png)
![5-(Oxan-4-ylmethyl)pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2981374.png)
